molecular formula C12H12F3NO4 B13636709 3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid

Cat. No.: B13636709
M. Wt: 291.22 g/mol
InChI Key: OMSAXGBLDRPUIP-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C12H12F3NO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluorobutanoic acid moiety. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyloxycarbonyl chloride and 4,4,4-trifluorobutanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the trifluorobutanoic acid moiety can participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
  • (3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where fluorinated compounds are of interest.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

4,4,4-trifluoro-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H12F3NO4/c13-12(14,15)9(6-10(17)18)16-11(19)20-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)

InChI Key

OMSAXGBLDRPUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(F)(F)F

Origin of Product

United States

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